Positional Isomerism: Distinct Molecular Descriptors for Accurate Identification
The 3,2-substitution pattern of the target compound confers a unique set of molecular identifiers compared to other sulfamoylthiophene carboxamide positional isomers. This is critical for analytical verification and ensuring the correct material is procured. The InChIKey, a hashed version of the IUPAC International Chemical Identifier, is a globally recognized standard for unambiguous compound identification. The InChIKey for 3-sulfamoylthiophene-2-carboxamide is ZFWUSTBGGBUYIA-UHFFFAOYSA-N, which is distinct from that of its 5,2-isomer, CESCDUQYTCBDKP-UHFFFAOYSA-N [1].
| Evidence Dimension | InChIKey |
|---|---|
| Target Compound Data | ZFWUSTBGGBUYIA-UHFFFAOYSA-N |
| Comparator Or Baseline | 5-Sulfamoylthiophene-2-carboxamide (CAS 850340-83-9): CESCDUQYTCBDKP-UHFFFAOYSA-N |
| Quantified Difference | Completely distinct string values |
| Conditions | Standard IUPAC InChIKey generation algorithm |
Why This Matters
Ensures procurement of the correct positional isomer, preventing failed syntheses or erroneous analytical results.
- [1] SHACHEMLIN. 3-sulfamoylthiophene-2-carboxamide. Technical Datasheet. View Source
